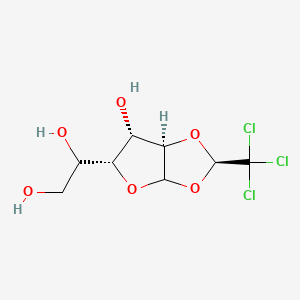
a-Chloralose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloralose is a dioxolane.
Applications De Recherche Scientifique
Applications in Anesthesia and Neurophysiology
α-Chloralose is valued for its mild anesthetic properties, providing stable but not deep anesthesia, making it suitable for neurophysiological studies. Its use allows for the maintenance of physiological conditions in animals during experiments, with minimal influence on pain response or cardiovascular reflexes. For instance, α-Chloralose has been shown to maintain strong BOLD responses in fMRI experiments on rats, enabling researchers to study brain activity under conditions that closely resemble the awake state (Alonso, Makarova, & Hess, 2011).
Effects on Hippocampal Synaptic Function
Research has also delved into the effects of α-Chloralose on hippocampal synaptic function and neuronal network synchronization. For example, one study demonstrated that α-Chloralose diminishes gamma oscillations in rat hippocampal slices without significantly affecting basic synaptic transmission or ionotropic glutamate, choline, and glycine receptor function. This suggests that α-Chloralose may enhance GABAergic leak current and prolong the decay constant of spontaneous inhibitory postsynaptic currents, impacting neuronal network synchronization in the hippocampus (Wang et al., 2008).
Influence on GABA Release
Another interesting aspect of α-Chloralose's action is its differential effects on spontaneous and evoked GABA release in rat hippocampal CA1 neurons. Research indicates that α-Chloralose can potentiate exogenous GABA-induced responses and, at higher concentrations, activate GABA(A) receptors on GABAergic presynaptic nerve terminals. This modulation of GABAergic transmission underscores the complex impact of α-Chloralose on neural activity, offering insights into its potential influence on neurophysiological processes (Matsuura et al., 2011).
Rodenticide Use and Regulatory Perspectives
Beyond its scientific applications, α-Chloralose's role as a rodenticide has been recognized, with the US Environmental Protection Agency proposing its use based on its safety profile compared to other rodenticides. This highlights the substance's broader implications in pest control, reflecting on its selective toxicity and the need for careful handling and application in both research and pest management contexts (Erickson, 2019).
Propriétés
Nom du produit |
a-Chloralose |
|---|---|
Formule moléculaire |
C8H11Cl3O6 |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
1-[(2R,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2?,3-,4+,5+,6?,7+/m0/s1 |
Clé InChI |
OJYGBLRPYBAHRT-OPKHMCHVSA-N |
SMILES isomérique |
C(C([C@@H]1[C@@H]([C@@H]2C(O1)O[C@@H](O2)C(Cl)(Cl)Cl)O)O)O |
SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
SMILES canonique |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




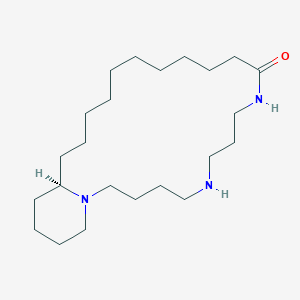
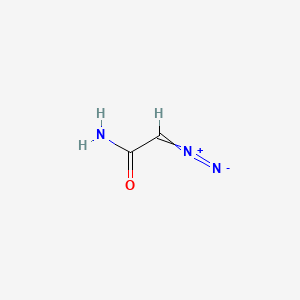
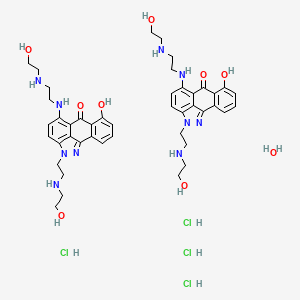




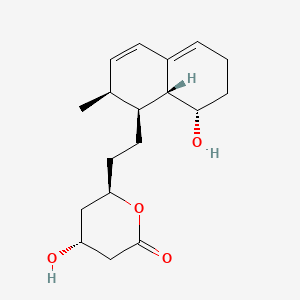

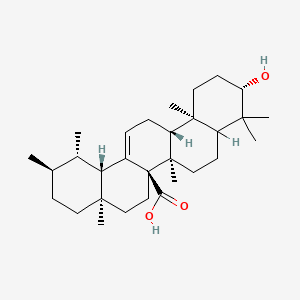
![9-acetyl-7-[4-amino-5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1201017.png)

